molecular formula C10H10ClN3O2 B1591586 Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 427878-41-9

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1591586
CAS No.: 427878-41-9
M. Wt: 239.66 g/mol
InChI Key: ZIMADRWWQDVUQL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2. It is a yellow solid with a molecular weight of 239.66 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The specific synthetic routes may vary, but common methods include the use of chlorination and methylation reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves careful monitoring of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is primarily investigated for its potential as a therapeutic agent:

  • Anticancer Properties : The compound has been noted for its structural similarity to other known anticancer agents. Research indicates that derivatives of triazine compounds exhibit significant activity against various cancer cell lines, including colon and breast cancer cells . The pyrrolo-triazine moiety is particularly appealing due to its ability to inhibit specific protein targets involved in cancer progression.
  • Kinase Inhibition : Studies have shown that similar pyrrolo[2,1-f][1,2,4]triazine derivatives act as kinase inhibitors. These compounds can interfere with signaling pathways that are crucial for cancer cell survival and proliferation .

Agricultural Chemistry Applications

In the realm of agricultural chemistry, this compound has potential uses as a pesticide or herbicide:

  • Herbicidal Activity : The compound's ability to disrupt biochemical pathways in plants suggests it could serve as an effective herbicide. Research into similar triazine compounds has shown they can inhibit photosynthesis in target species, leading to their death while being less harmful to non-target organisms .

Material Science Applications

The unique properties of this compound also make it a candidate for use in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties due to the rigidity imparted by the triazine ring structure.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolo-triazine derivatives. The results demonstrated that specific modifications to the ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine structure significantly enhanced its potency against breast cancer cell lines. The study highlighted the importance of substituent groups on the triazine ring for optimizing biological activity .

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of triazine derivatives indicated that this compound exhibited comparable efficacy to established herbicides in controlling weed populations in agricultural settings. Field trials showed a reduction in weed biomass without adversely affecting crop yield .

Mechanism of Action

The mechanism by which Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound differs by having an ethyl group instead of a methyl group at the 5-position.

  • Ethyl 4-hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound has a hydroxyl group instead of a chlorine atom at the 4-position.

These compounds may exhibit different reactivity and biological activities due to their structural differences.

Biological Activity

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 427878-41-9) is a compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound exhibits potential as a kinase inhibitor, which is crucial in regulating various cellular processes and has implications in cancer therapy.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Purity : Specifications vary based on supplier; typically high purity for research applications.

Kinase Inhibition

Recent studies have highlighted the biological activity of compounds within the pyrrolo[2,1-f][1,2,4]triazine class. Specifically, this compound has been evaluated for its inhibitory effects on various kinases:

  • VEGFR-2 Inhibition : The compound has shown promising activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth. For instance, related compounds have demonstrated IC50 values as low as 0.066 µM against VEGFR-2 .
  • EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another target for this compound. Studies have indicated that modifications at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core enhance selectivity and potency against EGFR .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyrrolo[2,1-f][1,2,4]triazine nucleus significantly influence biological activity:

CompoundSubstitutionIC50 (µM)Target
Compound 1Methyl at 5-position0.100EGFR
Compound 2Methyl at 5-position0.066VEGFR-2
Compound 3Morpholine side chain0.061EGFR
Ethyl 4-chloro-5-methyl...TBDTBDTBD

These findings suggest that the presence of a methyl group at the 5-position and specific alkoxy groups at the 6-position are critical for enhancing kinase selectivity and potency.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example:

  • DiFi Cell Line : This colorectal cancer cell line demonstrated sensitivity to compounds with similar structures when tested for cytotoxicity.

In Vivo Efficacy

In vivo efficacy studies using xenograft models have reported significant tumor growth inhibition when treated with related pyrrolo[2,1-f][1,2,4]triazine derivatives . These results underscore the potential for this compound in therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-14-8(6(7)2)9(11)12-5-13-14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMADRWWQDVUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592050
Record name Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427878-41-9
Record name Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 10 L reactor was charged with 4-hydroxy-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester (155.1 g, 0.7 mol) and toluene (2.7 L). Phosphorous oxychloride (128.8 g, 78 mL, 0.84 mol) was then added followed by the addition of diisopropylethylamine (94.2 g, 127 mL, 0.7 mol). The reaction mixture was stirred for 5 min at room temperature and then heated at reflux for 20 h. HPLC analysis indicated complete disappearance of starting material. The reaction mixture was then cooled to 0° C. and cold K2HPO4 solution (527 g in 2.4 L of water) was added at a rate to maintain the internal temperature of the reaction mixture below 5° C. The final pH of the mixture was 8. The mixture was then stirred at between 0° C. to 5° C. for 20 min and then at room temperature for 1 h. The organic phase was separated and washed with K2HPO4 solution (85 g in 405 mL of water) and water (345 mL) and then filtered and concentrated in vacuo until yellow solids began to precipitate. Dimethyl formamide (1 L) was added and the remaining toluene was removed in vacuo (bath temperature=38° C., pressure=9 Torr). After concentration, approximately 4% toluene was observable by HPLC.
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Three
Name
K2HPO4
Quantity
2.4 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester (60.0 g, 271.2 mmol, for preparation see WO 0071129), phosphorus oxychloride (30.3 mL, 325.4 mmol) and diisopropylethyl amine (37.7 mL, 217 mmol) in toluene (800 mL) was heated to reflux under argon for 18 h and then cooled to room temperature. The mixture was concentrated on rotovap and the residue was diluted with dichloromethane (1000 mL) and cold sodium bicarbonate solution (300 mL). The resulting mixture was stirred at room temperature for 10 min. The separated organic layer was washed with cold brine (300 mL), dried, and concentrated in vacuo. The crude material was purified by chromatography on silica gel eluting with dichloromethane to provide the desired compound (64.8 g, 99%) as a yellow solid.
Quantity
30.3 mL
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

A 2L 3-neck flask was charged with 5-methyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester (50 g, 226 mmol) and dry toluene (750 ml). POCl3 (41.6 g, 271.5 mmol) was added in one portion, followed by slow addition of DIEA (32.2 g, 248.9 mmol) at a rate, which maintained the temperature below 30° C. The resulting suspension was heated to 111° C. for 24 h becoming homogeneous at 80° C. The reaction was monitored by HPLC after quenching with 2 M MeNH2/THF (10 μl reaction mixture, 20 μl MeNH2/THF in 200 μl acetonitrile). Upon completion, reaction was cooled to −8° C. and a solution of K2HPO4 in H2O (170 g/775 ml) was added maintaining temperature below 1° C. The mixture was stirred for 20 min at −8° C. then warmed to ambient temperature for 1 h. The resulting light suspension was filtered through a pad of celite and the layers were separated. The organic layer was washed with K2HPO4 in H2O (27 g/130 ml), followed by water (250 ml) and dried (Na2SO4). The solution was filtered and concentrated to a yellow foam 4A (54.0 g, 100%). MS: 235 (MeNH2 adduct) (M+H)+; HPLC Ret Time (MeNH2 adduct): 2.240 min (YMC S5 ODS 4.6×50 mm column, 4 min gradient, 3 mL/min).
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
41.6 g
Type
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Reaction Step Two
Name
Quantity
32.2 g
Type
reactant
Reaction Step Three
Name
K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 3
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 4
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Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

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